1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211370-28-3
VCID: VC2547501
InChI: InChI=1S/C13H10N4O4/c14-6-1-7-16-8-11(13(18)19)12(15-16)9-2-4-10(5-3-9)17(20)21/h2-5,8H,1,7H2,(H,18,19)
SMILES: C1=CC(=CC=C1C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-]
Molecular Formula: C13H10N4O4
Molecular Weight: 286.24 g/mol

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1211370-28-3

Cat. No.: VC2547501

Molecular Formula: C13H10N4O4

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid - 1211370-28-3

Specification

CAS No. 1211370-28-3
Molecular Formula C13H10N4O4
Molecular Weight 286.24 g/mol
IUPAC Name 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C13H10N4O4/c14-6-1-7-16-8-11(13(18)19)12(15-16)9-2-4-10(5-3-9)17(20)21/h2-5,8H,1,7H2,(H,18,19)
Standard InChI Key IDBMJYAEWUAOEL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-]

Introduction

Structural Characteristics and Physical Properties

1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid features a five-membered pyrazole heterocycle as its core structure. This pyrazole ring contains two adjacent nitrogen atoms, with functional group substituents at positions 1, 3, and 4. The 1-position is occupied by a 2-cyanoethyl group, the 3-position contains a 4-nitrophenyl group, and the 4-position features a carboxylic acid moiety.

Based on structural analysis of similar compounds, the estimated molecular formula would be C₁₃H₁₀N₄O₄, with an approximate molecular weight around 286-290 g/mol. The presence of both a carboxylic acid group and a cyano group suggests this compound likely exhibits amphoteric properties, potentially functioning as both a hydrogen bond donor (via the carboxylic acid) and acceptor (via the nitrile and nitro groups).

Table 1: Predicted Structural and Physical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₃H₁₀N₄O₄Structural analysis
Molecular Weight~286-290 g/molCalculated from formula
AppearanceYellow to pale yellow crystalline solidBased on similar nitrophenyl-pyrazole compounds
SolubilityLikely soluble in DMF, DMSO; moderately soluble in ethanol, methanol; poorly soluble in waterBased on functional groups and similar pyrazole derivatives
Melting PointEstimated 160-180°CBased on related pyrazole-carboxylic acids
pKaApproximately 3.5-4.5 (carboxylic acid)Based on typical pyrazole carboxylic acids

Chemical Reactivity and Transformations

The reactivity of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is largely governed by its functional groups. Understanding these potential reactions is crucial for its application in organic synthesis and medicinal chemistry.

Carboxylic Acid Reactions

The carboxylic acid functionality can participate in numerous chemical transformations:

  • Esterification: Reaction with alcohols under acidic conditions to form esters

  • Amidation: Reaction with amines to form amides, potentially facilitated by coupling agents such as EDCI/HOBt as described for related compounds

  • Reduction: Conversion to primary alcohols via suitable reducing agents

  • Decarboxylation: Loss of carbon dioxide under appropriate conditions

Nitrophenyl Group Reactions

The 4-nitrophenyl moiety offers additional reactivity:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen with appropriate catalysts

  • Nucleophilic aromatic substitution: The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack

Cyanoethyl Group Transformations

The cyanoethyl group presents opportunities for:

  • Hydrolysis of the nitrile to a carboxamide or carboxylic acid

  • Reduction to a primary amine

  • Participation in cycloaddition reactions

These potential transformations make 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid a versatile synthetic intermediate for the preparation of more complex molecular architectures.

Structural Analogs and Structure-Activity Relationships

Comparison with structural analogs provides valuable insights into the potential properties and activities of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Table 2: Comparison with Related Pyrazole Derivatives

CompoundStructural DifferencesProperties/Activities
1-(2-Cyanoethyl)-N,N-diethyl-3-(4-nitrophenyl)pyrazole-4-carboxamideCarboxamide instead of carboxylic acidPotential antimicrobial and anticancer properties
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acidNitrophenyl at position 1; carboxylic acid at position 3Molecular weight: 233.04 g/mol; CCS values available for various adducts
1,3-Diphenyl-1H-pyrazole-4-carboxylic acidPhenyl groups instead of cyanoethyl and nitrophenylPrecursor for biologically active amide derivatives
3-Fluorophenyl pyrazole carboxylic acidFluorophenyl instead of nitrophenyl; no cyanoethyl groupInvestigated for nitric oxide delivery applications in medicinal chemistry

Structure-Activity Relationship Considerations

From the analysis of related compounds, several structure-activity relationship (SAR) patterns emerge:

  • The position of the carboxylic acid group (3 vs. 4) on the pyrazole ring affects biological activity and physical properties

  • Substitution at the N1 position influences the compound's lipophilicity and membrane permeability

  • The nature of the aryl substituent at position 3 (nitrophenyl in this case) significantly impacts biological target recognition

  • Conversion of the carboxylic acid to amides or esters often enhances cellular penetration while potentially modifying the activity profile

These SAR considerations suggest that 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid might exhibit unique biological activities that could be fine-tuned through strategic modification of its functional groups.

Analytical Characterization

Based on similar compounds, the expected analytical profile of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid would include distinctive spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the proton NMR (¹H NMR) spectrum, characteristic signals would likely include:

  • A singlet at approximately δ 8.0-8.5 ppm for the C5-H of the pyrazole ring

  • Multiplets in the δ 7.5-8.5 ppm region for the aromatic protons of the nitrophenyl group

  • Triplets and quartets in the δ 2.5-4.5 ppm region for the cyanoethyl CH₂ groups

  • A broad singlet at δ 10-13 ppm for the carboxylic acid proton

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion [M+H]⁺ at approximately m/z 287

  • Characteristic fragmentation patterns, including loss of CO₂ (m/z -44), loss of NO₂ (m/z -46), and cleavage of the cyanoethyl group

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • O-H stretching of the carboxylic acid (3300-2500 cm⁻¹, broad)

  • C=O stretching of the carboxylic acid (1700-1725 cm⁻¹)

  • C≡N stretching of the nitrile (2200-2260 cm⁻¹)

  • N-O stretching of the nitro group (1515-1560 cm⁻¹ and 1345-1385 cm⁻¹)

  • C=N and C=C stretching of the pyrazole ring (1550-1650 cm⁻¹)

Future Research Directions

Research on 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could be expanded in several promising directions:

Medicinal Chemistry Investigations

The compound's structural features suggest potential as a starting point for drug discovery efforts. Future research could explore:

  • Synthesis and evaluation of amide derivatives as potential anti-inflammatory agents

  • Investigation of metal complexes for antimicrobial applications

  • Development of prodrugs utilizing the carboxylic acid functionality for improved pharmacokinetics

Synthetic Methodology Development

The complex structure presents opportunities for exploring new synthetic methodologies:

  • Developing regioselective methods for functionalizing the pyrazole core

  • Investigating green chemistry approaches to the synthesis

  • Exploring asymmetric transformations of precursors or derivatives

Materials Science Applications

The electronic properties of the compound suggest potential applications in materials science:

  • Investigation as a ligand for coordination chemistry

  • Exploration as a building block for optoelectronic materials

  • Development of sensors based on the spectroscopic properties of the functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator